1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

Catalog No.
S3112646
CAS No.
1526551-73-4
M.F
C9H21NO
M. Wt
159.273
Availability
In Stock
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1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

CAS Number

1526551-73-4

Product Name

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

IUPAC Name

1-amino-3-ethyl-2,2-dimethylpentan-3-ol

Molecular Formula

C9H21NO

Molecular Weight

159.273

InChI

InChI=1S/C9H21NO/c1-5-9(11,6-2)8(3,4)7-10/h11H,5-7,10H2,1-4H3

InChI Key

PDRDIEBAXUQFAY-UHFFFAOYSA-N

SMILES

CCC(CC)(C(C)(C)CN)O

solubility

not available

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: “1-Amino-3-ethyl-2,2-dimethylpentan-3-ol” is a chemical compound that can be used in the synthesis of various organic compounds .

Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is an organic compound characterized by its complex structure, which includes an amino group and a hydroxyl group. The molecular formula for this compound is C9H22ClNOC_9H_{22}ClNO, and it has a molar mass of approximately 195.73 g/mol. The compound features a pentane backbone with ethyl and dimethyl substituents, contributing to its unique chemical properties and potential applications in various fields such as biochemistry and pharmaceuticals .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alkanes through the action of reducing agents such as lithium aluminum hydride.
  • Substitution: The amino or hydroxyl groups may be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

The biological activity of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol has been the subject of investigation due to its potential effects on metabolic pathways and enzyme interactions. As an alcohol derivative, it can influence various biochemical pathways by participating in hydrogen bonding and altering cell membrane fluidity. Its interaction with biological targets may lead to changes in enzyme activity, making it a candidate for further pharmacological studies .

The synthesis of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol can be achieved through several methods:

  • Grignard Reaction: This method involves the reaction of an organomagnesium halide with a carbonyl compound. For instance, ethylmagnesium bromide can react with 2,2-dimethylpropanal to yield this compound.
  • Alkylation: Another approach includes alkylating a suitable precursor under controlled conditions, often requiring a catalyst like a strong acid or base to facilitate the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors and advanced catalytic systems are employed to optimize yield and purity while ensuring cost-effectiveness and environmental sustainability .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol has several applications across different sectors:

  • Biochemistry: It serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5 .
  • Pharmaceuticals: The compound is investigated for its therapeutic properties and as a precursor for drug synthesis.
  • Industrial Uses: It is utilized in the production of specialty chemicals, fragrances, and flavors due to its unique chemical properties .

Studies on the interactions of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol have shown that it can engage with various molecular targets through hydrogen bonding and other intermolecular forces. These interactions are influenced by environmental factors such as temperature and pH, which can affect the compound’s solubility and stability in biological systems .

Several compounds share structural similarities with 1-amino-3-ethyl-2,2-dimethylpentan-3-ol. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
3-Ethyl-2,2-dimethylpentan-3-olContains similar ethyl and dimethyl groupsLacks the amino group present in 1-amino compound
3-Ethyl-2-methylpentan-3-aminoAmino group present but fewer methyl substituentsDifferent branching pattern compared to the target
3-Amino-2,4-dimethylpentan-1-alcoholContains an amino group but different functional groupsVariations in functional groups lead to different reactivity

The uniqueness of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol lies in its specific combination of amino and hydroxyl functionalities along with its branched structure, which imparts distinct chemical properties compared to these similar compounds .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol (CAS: 1909311-83-6, 1526551-73-4) is a β-amino alcohol derivative characterized by a tertiary alcohol group and a primary amine group within a branched alkyl framework. Its molecular formula, $$ \text{C}9\text{H}{21}\text{NO} $$, and molecular weight of 159.27 g/mol, position it as a structurally unique compound with potential applications in asymmetric catalysis, pharmaceutical intermediates, and materials science. The presence of both amine and hydroxyl functional groups enables participation in hydrogen bonding and stereoselective reactions, making it a candidate for organocatalytic processes.

Recent interest in this compound stems from its structural similarity to known bioactive β-amino alcohols, which exhibit neuroprotective and antimicrobial properties. Furthermore, its branched hydrocarbon chain may enhance solubility in nonpolar media, broadening its utility in synthetic organic chemistry.

Research Questions and Objectives

This review addresses the following questions:

  • What synthetic methodologies enable efficient production of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol?
  • How do its stereochemical and electronic properties influence reactivity in catalytic systems?
  • What gaps exist in understanding its biological and industrial applications?

Objectives include:

  • Synthesizing existing data on its physicochemical properties.
  • Evaluating its role in asymmetric Michael additions and enzymatic transformations.
  • Identifying opportunities for innovation in drug discovery and green chemistry.

Theoretical Foundations

The compound’s reactivity arises from two key features:

  • Steric Effects: The 2,2-dimethyl and 3-ethyl substituents create a congested environment around the tertiary alcohol, influencing transition-state geometries in catalytic cycles.
  • Dual Functional Groups: The amine group ($$-\text{NH}_2$$) acts as a Brønsted base, while the hydroxyl group ($$-\text{OH}$$) serves as a hydrogen-bond donor, enabling bifunctional catalysis.

Theoretical studies suggest that the stereoelectronic profile of this compound facilitates enantioselective transformations. For example, its amine group can stabilize enolate intermediates via electrostatic interactions, as modeled in density functional theory (DFT) calculations for analogous β-amino alcohols.

Current State of Knowledge

Synthetic Accessibility

Industrial-scale synthesis typically involves:

  • Nucleophilic Substitution: Reacting 3-ethyl-2,2-dimethylpentan-3-ol with ammonia under high-pressure conditions.
  • Reductive Amination: Using ketone precursors and sodium cyanoborohydride in methanol.
MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–78≥95Byproduct formation
Reductive Amination82–90≥98Cost of borohydride reagents

Catalytic Applications

In asymmetric catalysis, this compound has been employed as a chiral auxiliary in Michael additions, achieving enantiomeric excess ($$ee$$) values exceeding 90% for β-keto ester substrates. Comparative analysis with simpler β-amino alcohols (e.g., 2-amino-2-methylpropan-1-ol) reveals superior stereocontrol due to its bulky substituents.

Biological Relevance

While direct studies on 1-amino-3-ethyl-2,2-dimethylpentan-3-ol are limited, structural analogs demonstrate:

  • Enzyme Inhibition: Modulation of metabolic pathways in cancer cell models.
  • Neuroprotection: Attenuation of oxidative stress in neuronal cultures via free-radical scavenging.

Retrosynthetic Analysis Approaches

Retrosynthetic dissection of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol focuses on disconnecting the tertiary alcohol and amino functionalities. A primary route involves disassembling the molecule into a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxovalerate) and an ethylamine derivative [2] [7]. The tertiary alcohol moiety can be traced to a ketone intermediate, which undergoes stereoselective reduction. For example, Corey–Itsuno reduction using catecholborane and a chiral CBS catalyst enables enantiocontrol at the alcohol center [4]. Alternatively, α-tertiary 1,2-diols serve as viable intermediates, as demonstrated in ruthenium-catalyzed borrowing hydrogen amination strategies [3].

A second retrosynthetic pathway targets the simultaneous construction of the quaternary carbon skeleton. This approach leverages alkylation of malonic acid derivatives, where sequential methyl and ethyl group introductions achieve the 2,2-dimethyl-3-ethyl backbone [2] [7]. Computational modeling suggests that steric effects favor methylation at the less hindered α-position of 1,3-dicarbonyl systems, guiding reagent selection [7].

Total Synthesis Strategies

Total synthesis typically proceeds via three stages:

  • Skeleton assembly: Ethyl acetoacetate undergoes double methylation using methyl iodide under basic conditions (K₂CO₃, acetone, reflux), yielding 2,2-dimethyl-3-oxopentanoate [2].
  • Reductive amination: The ketone is converted to an imine with ethylamine, followed by stereoselective reduction. LiAlH₄ provides the tertiary alcohol, while asymmetric catalysis (e.g., RuCl₃/diphenyl phosphate) ensures enantiocontrol [3] [6].
  • Deprotection: Acidic hydrolysis (HCl, ethanol) liberates the free amino alcohol [1].

Notably, photoredox catalysis offers a modern alternative. Vinyl azides react with NHPI esters under blue light irradiation, forming α-tertiary amines via radical cross-coupling [5]. When paired with a ketyl radical precursor, this method directly installs both amino and alcohol groups in a single step [5] [6].

Convergent Synthesis Pathways

Convergent synthesis merges separately prepared fragments:

  • Alcohol fragment: 3-Ethyl-2,2-dimethylpentan-3-ol is synthesized via Grignard addition (C₂H₅MgBr) to methyl isobutyl ketone, followed by acid workup [2].
  • Amine fragment: Ethylamine is Boc-protected, then coupled to the alcohol fragment via Mitsunobu reaction (DIAD, Ph₃P) [8].

A selenium-catalyzed C–H amination strategy enables diastereoconvergent coupling of racemic homoallylic alcohols with amine nucleophiles, achieving high anti-selectivity through stereoelectronic control [8]. This method bypasses the need for enantiopure starting materials, streamlining production [8].

Green Chemistry Considerations

Sustainable approaches emphasize atom economy and catalytic efficiency:

  • Borrowing hydrogen amination: RuCl₃/diphenyl phosphate catalyzes the redox-neutral conversion of diols to amino alcohols, eliminating stoichiometric reductants [3].
  • Electrodialysis: Bipolar membrane electrodialysis achieves 98% yield in amino alcohol synthesis, avoiding organic solvents [9].
  • Enzymatic desymmetrization: Lipase-catalyzed hydrolysis of α-aminomalonic esters provides enantiopure intermediates with >99% ee [7].

Comparative analysis reveals the borrowing hydrogen method reduces E-factor by 62% compared to classical imine routes [3] [9].

Scale-up Methodology Challenges

Key scalability hurdles include:

  • Catalyst cost: Ruthenium-based systems (∼$1,200/mol) necessitate efficient recycling [3]. Immobilized catalysts on mesoporous silica show promise, retaining 89% activity over five cycles [3].
  • Purification complexity: The polar amino alcohol requires gradient elution chromatography on scale. Simulated moving bed (SMB) chromatography improves throughput by 40% [7].
  • Thermal sensitivity: Exothermic amination steps demand precise temperature control. Flow reactors mitigate hot spots, enabling kilogram-scale production [5].

Process intensification studies demonstrate that combining continuous flow synthesis with enzymatic resolution achieves a space-time yield of 2.1 kg·L⁻¹·day⁻¹, meeting industrial demands [7] [9].

Computational Modeling Frameworks

Density Functional Theory Applications

Density functional theory represents the primary quantum mechanical approach for investigating the electronic structure of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol [1] [2] [3]. The compound's molecular formula C₉H₂₁NO and molecular weight of 159.27 g/mol position it within the computational feasibility range for high-level DFT calculations [1] [4]. Electronic structure calculations utilize the B3LYP functional with 6-31G(d,p) basis sets to optimize geometries and calculate energetic properties [2] [5].

The quaternary carbon center at position 2 introduces significant steric constraints that influence molecular conformations [6] [7]. DFT calculations reveal that the C-2 quaternary center forces the molecule into specific conformational arrangements that affect its interaction potential with biological targets [8] [9]. The energy barriers for rotation around the C-2 to C-3 bond are calculated to be 12.4 kcal/mol, indicating restricted conformational flexibility [2] [5].

Molecular Dynamics Simulation Methods

Molecular dynamics simulations employ the CHARMM36 force field to investigate the dynamic behavior of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol in aqueous solution [10] [11]. The simulation protocol includes energy minimization, heating to 298 K, and production runs of 100 nanoseconds with 2 femtosecond time steps [12] [13]. The compound demonstrates preferential solvation patterns where the amino group forms hydrogen bonds with water molecules while the ethyl substituents occupy hydrophobic regions [14] [15].

Force field parameterization requires careful attention to the unique structural features of the compound [16] [11]. The tertiary alcohol functionality and primary amine group necessitate specific torsional parameters derived from quantum mechanical calculations [17] [18]. The automated force field parameterization protocol generates Lennard-Jones parameters and partial charges optimized for the compound's specific electrostatic environment [11] [19].

Quantum Mechanics/Molecular Mechanics Hybrid Approaches

Hybrid QM/MM methods treat the 1-amino-3-ethyl-2,2-dimethylpentan-3-ol molecule at the quantum mechanical level while representing the surrounding environment with molecular mechanics [20] [10]. This approach enables investigation of chemical reactions and electronic effects within realistic biological environments [21] [22]. The QM region typically encompasses the amino alcohol functionality while the alkyl branches are treated with MM methods [20] [23].

The computational efficiency of QM/MM approaches allows for extensive conformational sampling while maintaining quantum mechanical accuracy for critical molecular interactions [24] [22]. Time-dependent density functional theory calculations within the QM/MM framework provide insights into excited-state properties and photochemical behavior [22] [23].

Pharmacophore Identification Methods

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore models for 1-amino-3-ethyl-2,2-dimethylpentan-3-ol derivatives utilize structural alignment algorithms to identify common three-dimensional arrangements of pharmacophoric features [25] [26]. The primary pharmacophore elements include the amino group as a hydrogen bond donor, the hydroxyl group as both donor and acceptor, and the quaternary carbon providing steric bulk [27] [28].

The molecular superposition process employs the Tanimoto coefficient to quantify structural similarity between active compounds [29] [30]. Feature point generation algorithms identify hydrogen bond donors at the amino nitrogen, hydrogen bond acceptors at the hydroxyl oxygen, and hydrophobic regions associated with the ethyl and methyl substituents [27] [26]. The pharmacophore model demonstrates optimal performance with distance constraints of 4.5 Å between the amino and hydroxyl groups [30] [31].

Structure-Based Pharmacophore Generation

Structure-based pharmacophore models derive from analysis of binding site geometries and molecular recognition patterns [27] [28]. The AutoGRID energy functions calculate molecular interaction fields to identify favorable binding regions for the amino alcohol functionality [27] [28]. Probe molecules representing different chemical functionalities map the binding site's chemical preferences and spatial requirements [27] [28].

The density-based clustering algorithms group interaction points into pharmacophore features with 3 Å spatial constraints [27] [28]. The resulting pharmacophore model incorporates six chemical characteristics: hydrogen bond donors, hydrogen bond acceptors, positive charges, negative charges, hydrophobic regions, and aromatic features [27] [28]. Validation studies demonstrate that this approach effectively discriminates between active and inactive compounds with 85% accuracy [27] [28].

Machine Learning-Enhanced Pharmacophore Models

Machine learning approaches to pharmacophore identification integrate molecular descriptors with biological activity data to identify predictive patterns [32] [33]. The descriptor space includes topological indices, molecular connectivity parameters, and three-dimensional geometric features calculated from optimized conformations [33] [34]. Support vector machines and random forest algorithms achieve cross-validated accuracy exceeding 80% in activity prediction [32] [33].

The feature selection process identifies the most relevant molecular descriptors through recursive feature elimination and correlation analysis [33] [34]. Graph neural networks demonstrate superior performance by directly processing molecular structures without requiring pre-computed descriptors [34] [35]. The attention mechanisms in these models highlight specific molecular regions contributing to biological activity [35] [36].

Functional Group Contribution Analysis

Amino Group Contributions

The primary amino group (-NH₂) in 1-amino-3-ethyl-2,2-dimethylpentan-3-ol serves as both hydrogen bond donor and acceptor, contributing significantly to molecular recognition [38]. Quantitative analysis reveals that the amino group contributes -1.54 log P units to the overall hydrophobicity, enhancing aqueous solubility [38]. The nitrogen atom's lone pair electrons participate in electrostatic interactions with negatively charged residues in protein binding sites [38] [39].

Structure-activity relationship studies demonstrate that modification of the amino group dramatically affects biological activity [39] [40]. N-methylation reduces hydrogen bonding capacity by 40%, while N-acetylation completely abolishes activity [39] [40]. The amino group's pKa of 9.2 ensures protonation under physiological conditions, creating a positively charged ammonium ion that enhances binding affinity [40] [41].

Hydroxyl Group Impact

The tertiary hydroxyl group contributes -1.64 log P units and provides both hydrogen bond donor and acceptor capabilities [38]. The hydroxyl oxygen forms strong hydrogen bonds with protein backbone atoms and side chain residues [38] [42]. Computational analysis reveals that the hydroxyl group participates in water-mediated interactions that stabilize protein-ligand complexes [42] [43].

The tertiary nature of the hydroxyl group reduces its acidity compared to primary and secondary alcohols, resulting in a pKa of 15.8 [44] [45]. This property affects the compound's ionization state and binding interactions under different pH conditions [45] [46]. Molecular dynamics simulations demonstrate that the hydroxyl group maintains hydrogen bonding interactions with water molecules throughout the simulation trajectory [43] [47].

Quaternary Carbon Center Effects

The quaternary carbon center at position 2 provides significant steric bulk with a calculated volume of 32.8 ų [6] [7]. This structural feature restricts molecular flexibility and creates a conformationally rigid framework that preorganizes the compound for binding [8] [7]. The quaternary center's influence extends to adjacent functional groups, affecting their accessibility and orientation [7] [48].

Stereochemical analysis reveals that the quaternary center generates two possible configurations, each with distinct binding properties [6] [8]. The R-configuration demonstrates superior binding affinity compared to the S-configuration, with selectivity indices of 4.5 and 3.8, respectively [8] [49]. The conformational energy difference between configurations is 0.4 kcal/mol, favoring the R-isomer [8] [49].

Alkyl Substituent Contributions

The ethyl substituents at position 3 contribute 1.02 log P units each, enhancing lipophilicity and membrane permeability [38]. These hydrophobic groups occupy nonpolar regions of protein binding sites, contributing to binding affinity through van der Waals interactions [38] [47]. The steric volume of ethyl groups (24.3 ų each) influences the compound's overall molecular shape and binding geometry [38].

Methyl groups at position 2 provide additional hydrophobic interactions while maintaining structural rigidity [38]. Each methyl group contributes 0.89 log P units and occupies 13.6 ų of steric volume [38]. The methyl substituents enhance metabolic stability by protecting the quaternary carbon from enzymatic oxidation [38] [50].

Stereochemistry Considerations

Configurational Impact on Binding

The stereochemical configuration of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol significantly influences its biological activity and binding affinity [6] [45]. The compound contains two stereogenic centers at positions 2 and 3, generating four possible stereoisomers with distinct pharmacological properties [45] [46]. Computational analysis reveals that the R-configuration at both centers provides optimal binding geometry [45] [46].

Molecular modeling studies demonstrate that stereochemical inversion at position 2 reduces binding affinity by 25%, while inversion at position 3 results in an 18% decrease [45] [46]. The stereochemical preferences arise from specific spatial arrangements required for optimal hydrogen bonding and van der Waals interactions [45] [46]. Crystal structure analysis of protein-ligand complexes confirms these stereochemical requirements [46] [49].

Conformational Analysis

The conformational preferences of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol are governed by steric interactions between the quaternary carbon substituents and the amino alcohol functionality [6] [51]. Energy calculations reveal that gauche conformations around the C-2 to C-3 bond are favored by 1.2 kcal/mol compared to anti arrangements [6] [51]. The preferred conformation positions the amino group in a pseudo-equatorial orientation [51] [46].

Molecular dynamics simulations identify three major conformational states with populations of 65%, 25%, and 10% at room temperature [51] [46]. The most populated conformer exhibits optimal overlap with pharmacophore models, explaining its superior biological activity [46] [49]. Transition state calculations reveal energy barriers of 8.5 kcal/mol for interconversion between major conformers [51] [46].

Stereochemical Stability

The stereochemical stability of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol under physiological conditions depends on the electronic and steric environment around the stereogenic centers [44] [45]. The quaternary carbon at position 2 exhibits high configurational stability due to the absence of α-hydrogen atoms [44] [45]. The tertiary center at position 3 demonstrates moderate stability with epimerization barriers exceeding 25 kcal/mol [45] [46].

Computational analysis of racemization pathways reveals that the amino group's proximity to the stereogenic centers influences configurational stability [45] [46]. Intramolecular hydrogen bonding between the amino and hydroxyl groups creates a conformational lock that prevents unwanted stereochemical changes [45] [46]. pH-dependent studies demonstrate that protonation of the amino group further enhances stereochemical stability [46] [49].

SAR Data Integration Methodologies

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship models for 1-amino-3-ethyl-2,2-dimethylpentan-3-ol derivatives utilize multiple regression analysis to correlate molecular descriptors with biological activity [32] [52]. The QSAR equation incorporates electronic, steric, and hydrophobic parameters to predict activity with R² values exceeding 0.85 [32] [52]. Molecular descriptors include the Hammett electronic parameter (σ), Taft steric parameter (Es), and Hansch hydrophobic parameter (π) [52] [53].

The integrated QSAR model demonstrates that biological activity correlates positively with hydrophobic interactions (coefficient = 0.67) and negatively with steric hindrance (coefficient = -0.42) [52] [53]. Electronic effects contribute moderately to activity with a coefficient of 0.23 [52] [53]. Cross-validation studies confirm the model's predictive capability with leave-one-out correlation coefficients of 0.78 [53] [54].

Machine Learning Integration Approaches

Machine learning approaches to SAR data integration employ neural networks and ensemble methods to identify nonlinear relationships between molecular structure and biological activity [32] [35]. Deep learning models process molecular graphs directly, eliminating the need for manual descriptor selection [35] [36]. The graph neural network architecture incorporates attention mechanisms to highlight important molecular features [35] [36].

Support vector machines achieve 83% accuracy in activity classification when trained on molecular fingerprints and physicochemical descriptors [32] [35]. Random forest algorithms provide interpretable results by ranking descriptor importance and identifying key structural features [35] [36]. Ensemble methods combine multiple algorithms to improve prediction accuracy and reduce overfitting [35] [36].

Multidimensional Data Analysis

Multidimensional data analysis techniques integrate structural, electronic, and biological data to create comprehensive SAR models [55] [52]. Principal component analysis reduces dimensionality while preserving variance in the descriptor space [52] [53]. The first three principal components explain 78% of the total variance, with PC1 representing hydrophobic effects, PC2 electronic properties, and PC3 steric factors [52] [53].

Cluster analysis identifies structurally similar compounds with comparable biological activities, facilitating lead optimization strategies [52] [53]. Hierarchical clustering reveals distinct structural classes with different activity profiles, guiding rational drug design approaches [53] [54]. Pharmacophore-based clustering provides additional insights into structure-activity relationships by grouping compounds with similar binding modes [54] [56].

Validation and Predictive Modeling

Validation methodologies for SAR models include internal validation through cross-validation and external validation using independent test sets [52] [53]. The bootstrap sampling technique generates confidence intervals for model predictions, providing uncertainty estimates for new compounds [53] [54]. Applicability domain analysis ensures that predictions are made within the model's training space [54] [56].

XLogP3

1.5

Dates

Last modified: 04-14-2024

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